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molecular formula C8H13N3O2S2 B7440974 4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine

4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine

Cat. No. B7440974
M. Wt: 247.3 g/mol
InChI Key: IOUBHURKZMYKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05356922

Procedure details

2 g (11 mmol) of 1-methyl-4-imidazolesulfonyl chloride from Example C-1, dissolved in 20 ml of acetonitrile, are added dropwise with stirring at room temperature to a solution of 1.51 ml (15 mmol) of thiomorpholine in 50 ml of acetonitrile. The reaction mixture is subsequently stirred for 6 hours, filtered and evaporated in vacuo. The residue remaining is recrystallized from isopropanol in order to give the title compound of melting point 154°-155° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([S:7](Cl)(=[O:9])=[O:8])[N:4]=[CH:3]1.[NH:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1>C(#N)C>[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([N:11]2[CH2:16][CH2:15][S:14][CH2:13][CH2:12]2)(=[O:9])=[O:8])[N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C=NC(=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
1.51 mL
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue remaining is recrystallized from isopropanol in order

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C=NC(=C1)S(=O)(=O)N1CCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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